8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one
Description
8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a cyclohexyl group and an azabicyclo octane core. Tropane alkaloids are known for their wide range of biological activities, making them of significant interest in various fields of scientific research .
Properties
IUPAC Name |
8-cyclohexyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRWFADIJGNYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3CCC2CC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner . Another approach involves the use of asymmetric cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors, particularly those involved in the cholinergic system. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets involved may vary depending on the specific biological context .
Comparison with Similar Compounds
8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one can be compared with other similar compounds, such as:
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: This compound has a benzyl group instead of a cyclohexyl group, which may result in different biological activities and chemical properties.
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their reactivity and applications.
The uniqueness of 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one lies in its specific structure, which imparts distinct chemical and biological properties that make it valuable for various research and industrial applications.
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